Moclobemide - 71320-77-9

Moclobemide

Catalog Number: EVT-276706
CAS Number: 71320-77-9
Molecular Formula: C13H17ClN2O2
Molecular Weight: 268.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Moclobemide is a benzamide derivative classified as a reversible inhibitor of monoamine oxidase A (MAO-A) [, ]. It is recognized for its short-acting nature and preferential inhibition of MAO-A compared to MAO-B [, , ]. This selectivity distinguishes it from classical, irreversible MAO inhibitors [, ].

Source and Classification

Moclobemide is synthesized from various chemical precursors and is classified under the category of antidepressants. It is particularly noted for its selectivity towards monoamine oxidase A compared to monoamine oxidase B, making it a preferred choice for treating depression with fewer dietary restrictions than traditional irreversible monoamine oxidase inhibitors.

Synthesis Analysis

Methods and Technical Details

The synthesis of moclobemide can be achieved through several methods:

  1. Conventional Chemical Synthesis:
    • One method involves the reaction of 2-aminoethylsulfuric acid hydrogen ester with para-chlorobenzoyl chloride in an alkaline aqueous solution, followed by a reaction with morpholine. The process typically yields over 80% efficiency and can be conducted at temperatures ranging from 0 to 140 °C .
  2. Biocatalytic Synthesis:
    • An alternative approach utilizes amide bond synthetases in a biocatalytic process. This method involves coupling 4-chlorobenzoic acid with 4-(2-aminoethyl)morpholine in the presence of ATP and polyphosphate kinases, achieving conversions up to 63% .
  3. Recrystallization:
    • Post-synthesis purification often involves recrystallization techniques to achieve high purity levels necessary for pharmaceutical applications.
Molecular Structure Analysis

Structure and Data

Moclobemide has the following molecular structure:

  • Chemical Formula: C15H16ClN3O2
  • Molecular Weight: 289.76 g/mol

The structural representation includes a chlorobenzamide moiety linked to an ethylmorpholine group, which is crucial for its biological activity. The compound exhibits specific stereochemistry that contributes to its selective inhibition of monoamine oxidase A.

Chemical Reactions Analysis

Reactions and Technical Details

Moclobemide undergoes various chemical reactions during its synthesis:

  1. Formation of Amides:
    • The primary reaction involves the formation of an amide bond between the carboxylic acid derivative (para-chlorobenzoic acid) and the amine (4-(2-aminoethyl)morpholine) under controlled conditions .
  2. Reversible Inhibition:
    • In therapeutic applications, moclobemide acts as a reversible inhibitor of monoamine oxidase A, allowing for regulated neurotransmitter levels without permanent alteration of enzyme activity.
  3. Side Reactions:
    • Care must be taken to minimize side reactions such as hydrolysis during the synthesis process, which can affect yield and purity .
Mechanism of Action

Process and Data

Moclobemide's mechanism involves reversible binding to monoamine oxidase A, leading to:

  • Inhibition of Neurotransmitter Degradation: By blocking this enzyme, moclobemide prevents the breakdown of serotonin, norepinephrine, and dopamine.
  • Increased Neurotransmitter Availability: This results in elevated levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms.

The selectivity for monoamine oxidase A over B allows for fewer side effects related to dietary tyramine interactions compared to traditional irreversible inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Melting Point: Approximately 137-139 °C.
  • Solubility: Soluble in ethanol and water; slightly soluble in organic solvents.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to moisture.
  • pH Stability Range: Effective within a physiological pH range.

These properties are critical for determining the formulation and delivery methods for moclobemide in clinical settings.

Applications

Scientific Uses

Moclobemide is primarily used as an antidepressant in clinical practice. Its applications include:

  • Treatment of Depression: Effective in managing major depressive disorders.
  • Anxiety Disorders: Sometimes prescribed for anxiety-related conditions due to its anxiolytic effects.
  • Research Applications: Studied for potential use in other psychiatric disorders due to its unique mechanism of action.
Mechanistic Pharmacology of Moclobemide

Molecular Targets and Selectivity in Monoamine Oxidase Inhibition

Moclobemide is a benzamide derivative that functions as a highly selective, reversible inhibitor of monoamine oxidase A (MAO-A). This enzyme is primarily responsible for the oxidative deamination of key neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA). Unlike non-selective or irreversible MAO inhibitors (e.g., phenelzine), moclobemide exhibits a 200- to 500-fold selectivity for MAO-A over MAO-B in vitro, as evidenced by inhibition constants (K~i~) of 4–8 µM for MAO-A versus 300–1,000 µM for MAO-B [1] [3] [9]. MAO-B, which preferentially metabolizes trace amines like phenylethylamine and benzylamine, remains largely unaffected at therapeutic doses [6] [10]. This selectivity is critical for minimizing peripheral side effects and avoiding the "cheese reaction" (hypertensive crisis induced by dietary tyramine), which is more pronounced with non-selective MAO inhibition [1] [8].

Table 1: Selectivity Profile of Moclobemide for MAO Isoenzymes

ParameterMAO-AMAO-B
K~i~ (µM)4–8300–1,000
Substrates AffectedSerotonin, Norepinephrine, DopaminePhenylethylamine, Benzylamine
Selectivity Ratio (MAO-A:MAO-B)200–500:1

Data derived from in vitro rat brain and human placental enzyme studies [1] [3] [6].

Reversible Inhibition Dynamics of MAO-A: Enzyme Kinetics and Binding Affinity

Moclobemide’s inhibition of MAO-A follows complex time-dependent kinetics, beginning with a low-affinity competitive phase (K~i~ = 0.2–0.4 mM) that transitions to higher potency with prolonged incubation [4] [6]. This behavior classifies moclobemide as a slow-binding inhibitor, where initial binding is reversible and competitive, followed by a slower isomerization step that tightens enzyme-inhibitor interaction [4]. Ex vivo studies in rats demonstrate that MAO-A inhibition peaks within 2 hours post-administration, with enzyme activity recovering completely within 8–16 hours due to rapid dissociation and metabolic clearance [3] [6]. In humans, positron emission tomography (PET) using the MAO-A ligand [^11^C]-harmine confirmed a mean occupancy of 74% in the prefrontal cortex, putamen, and hippocampus during steady-state treatment (300 mg twice daily), establishing this as the therapeutic target for antidepressant efficacy [2]. Recovery of enzyme function occurs within 24 hours of discontinuation, contrasting sharply with irreversible MAO inhibitors requiring weeks for enzyme regeneration [1] [8].

Table 2: Pharmacodynamic Properties of Moclobemide

PropertyFindingMethodology
Peak MAO-A Occupancy74% (SD ±6%)[^11^C]-harmine PET in MDD patients [2]
Time to Peak Effect2–4 hours post-dosePlasma kinetics and PET [2] [8]
Duration of Inhibition8–16 hours (full recovery in 24 hours)Ex vivo rat brain studies [3] [6]
Inhibition KineticsSlow-binding, time-dependentEnzyme kinetics in human placenta [4]

Competitive Inhibition vs. Substrate Displacement Mechanisms

Moclobemide primarily acts as a competitive inhibitor at the substrate-binding site of MAO-A. Kinetic analyses reveal that inhibition is initially competitive with neurotransmitters like serotonin, as moclobemide’s benzamide structure competes for the same hydrophobic pocket [4] [9]. However, unlike classical competitive inhibitors, moclobemide exhibits partial displacement by high substrate concentrations, suggesting a hybrid mechanism where prolonged binding induces conformational changes that enhance affinity [4]. Crucially, moclobemide does not form covalent adducts with the enzyme (unlike irreversible MAOIs like selegiline), and enzyme activity is restored upon inhibitor removal via dialysis or physiological clearance [3] [6]. This reversibility underlies its superior safety profile, as endogenous substrates or dietary amines can displace moclobemide during absorption, reducing systemic tyramine potentiation [1] [12].

Neurochemical Pathways Modulated by MAO-A Selectivity

By selectively inhibiting MAO-A, moclobemide elevates synaptic concentrations of serotonin, norepinephrine, and dopamine in key brain regions. In vivo microdialysis studies in rats show:

  • A 150–200% increase in extracellular 5-HT and NE in the hippocampus and prefrontal cortex [3] [6].
  • A 60–80% reduction in deaminated metabolites (5-HIAA, DHPG, and HVA) [1] [3].
  • Minimal impact on striatal DA metabolism, as DA is preferentially metabolized by MAO-B in this region [3] [6].

The regional specificity of MAO-A expression—highest in noradrenergic neurons and moderate in serotonergic and dopaminergic neurons—explains these effects [2] [9]. Enhanced monoaminergic transmission activates intracellular signaling cascades, including downregulation of β-adrenergic receptors and increased cAMP response element-binding protein (CREB) phosphorylation, which underlie its antidepressant and anxiolytic actions [1] [6]. Additionally, moclobemide demonstrates neuroprotective properties in models of global ischemia, attributed to reduced oxidative deamination and subsequent hydrogen peroxide production [6] [20].

Table 3: Neurochemical Effects of Moclobemide in Rat Brain

Neurotransmitter/MetaboliteChangeBrain RegionFunctional Implication
Serotonin (5-HT)↑ 150%HippocampusMood stabilization
5-HIAA↓ 80%Cortex, HippocampusReduced serotonin breakdown
Norepinephrine (NE)↑ 200%HypothalamusArousal, energy enhancement
DHPG↓ 70%Locus coeruleusReduced norepinephrine breakdown
Dopamine (DA)↑ 40%Prefrontal cortexCognitive improvement
HVA↓ 60%StriatumModerate dopamine preservation

Data from ex vivo rat studies after acute administration [1] [3] [6].

Properties

CAS Number

71320-77-9

Product Name

Moclobemide

IUPAC Name

4-chloro-N-(2-morpholin-4-ylethyl)benzamide

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

InChI

InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)

InChI Key

YHXISWVBGDMDLQ-UHFFFAOYSA-N

SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl

Solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)
1.12e+00 g/L

Synonyms

Apo Moclobemide
Apo-Moclobemide
Arima
Aurorex
Aurorix
AZU, Moclobemid
Chem mart Moclobemide
DBL Moclobemide
Deprenorm
Feraken
GenRX Moclobemide
Healthsense Moclobemide
Manerix
Moclamine
Moclix
Moclobamide
Moclobemid 1A Pharma
Moclobemid AZU
Moclobemid Puren
Moclobemid ratiopharm
Moclobemid Stada
Moclobemid von ct
Moclobemid-1A Pharma
Moclobemid-Puren
Moclobemid-ratiopharm
Moclobemid1A Pharma
Moclobemide
Moclobemide, Chem mart
Moclobemide, DBL
Moclobemide, GenRX
Moclobemide, Healthsense
Moclobeta
Moclodura
Moclonorm
Novo Moclobemide
Novo-Moclobemide
NovoMoclobemide
Nu Moclobemide
Nu-Moclobemide
NuMoclobemide
PMS Moclobemide
PMS-Moclobemide
Rimoc
Ro 11 1163
Ro 11-1163
Ro-11-1163
Stada, Moclobemid
Terry White Chemists Moclobemide
von ct, Moclobemid

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.